Cas no 871125-82-5 ((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid)
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
- 4-(4′-Fluorobenzyloxy)phenylboronic acid
- 4-(4'-FLUOROBENZYLOXY)PHENYLBORONIC ACID
- Boronic acid,B-[4-[(4-fluorophenyl)methoxy]phenyl]-
- {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
- HNQLLMVLGZJPJT-UHFFFAOYSA-N
- X2581
- CS-0157514
- MFCD07784403
- (4-((4-Fluorobenzyl)oxy)phenyl)boronicacid
- D82714
- 4-[(4-Fluorobenzyl)oxy]phenylboronic Acid
- AS-65727
- DTXSID20584736
- SY317019
- [4-[(4-fluorophenyl)methoxy]phenyl]boronic acid
- A900037
- 4-((4-fluorobenzyl)oxy)phenylboronic acid
- BP-11449
- FT-0710910
- 4-(4'-Fluorobenzyloxy)phenylboronic acid, >=95%
- AKOS009318400
- 871125-82-5
- SCHEMBL2345827
- DB-076843
- 4-[(4-FLUOROPHENYL)METHOXY]PHENYLBORONIC ACID
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- MDL: MFCD07784403
- Inchi: 1S/C13H12BFO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2
- InChI Key: HNQLLMVLGZJPJT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)COC1C=CC(B(O)O)=CC=1
Computed Properties
- Exact Mass: 246.0863526g/mol
- Monoisotopic Mass: 246.0863526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7
Experimental Properties
- Density: 1.26
- Melting Point: 165-170 °C
- Boiling Point: 423.2°C at 760 mmHg
- Flash Point: 209.7°C
- Refractive Index: 1.577
- PSA: 49.69000
- LogP: 1.08450
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM137489-5g |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95 % | 5g |
$94 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA680-200mg |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95+% | 200mg |
81.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA680-50mg |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95+% | 50mg |
55.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA680-5g |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95+% | 5g |
918.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA680-250mg |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95+% | 250mg |
191CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA680-1g |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95+% | 1g |
262.0CNY | 2021-07-10 | |
| Apollo Scientific | PC430510-1g |
4-(4'-Fluorobenzyloxy)phenylboronic acid |
871125-82-5 | 1g |
£30.00 | 2025-02-21 | ||
| Chemenu | CM137489-5g |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95%+ | 5g |
$112 | 2023-02-01 | |
| abcr | AB271574-250 mg |
4-(4'-Fluorobenzyloxy)phenylboronic acid; . |
871125-82-5 | 250mg |
€84.90 | 2023-04-26 | ||
| abcr | AB271574-1 g |
4-(4'-Fluorobenzyloxy)phenylboronic acid; . |
871125-82-5 | 1g |
€129.60 | 2023-04-26 |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid Suppliers
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Additional information on (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
Introduction to (4-((4-Fluorobenzyl)oxy)phenyl)boronic Acid (CAS No. 871125-82-5)
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 871125-82-5, this compound is recognized for its unique structural properties and potential applications in medicinal chemistry. Boronic acids, in general, are widely studied due to their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, particularly in drug discovery.
The molecular structure of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid consists of a phenyl ring substituted with a boronic acid functional group and an additional 4-fluorobenzyl moiety. This particular arrangement imparts distinct chemical reactivity and biological activity, making it a valuable tool in the development of novel therapeutic agents. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been a surge in research focusing on boronic acid derivatives due to their versatility in medicinal chemistry. Specifically, compounds like (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid have been explored for their potential in targeting various diseases, including cancer and inflammatory disorders. The boronic acid group facilitates interactions with biological molecules, making it an attractive scaffold for designing small-molecule inhibitors.
One of the most notable applications of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is in the context of targeted protein degradation. Recent studies have demonstrated that boronic acid-containing compounds can effectively bind to specific proteases, leading to their inhibition or degradation. This approach has shown promise in treating diseases caused by aberrant protein accumulation, such as certain types of cancer. The 4-fluorobenzyl substituent plays a crucial role in optimizing these interactions by enhancing binding affinity and selectivity.
The synthesis of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid involves multi-step organic reactions, typically starting from readily available precursors. Advanced synthetic methodologies have been developed to ensure high yields and purity, which are essential for pharmaceutical applications. The use of palladium-catalyzed cross-coupling reactions is particularly relevant here, as it allows for the efficient formation of carbon-carbon bonds necessary for constructing the complex molecular framework.
The pharmacological properties of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid have been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits potent activity against various disease models, including those involving enzymatic targets such as proteases and kinases. The ability to modulate these enzymes opens up possibilities for treating a wide range of conditions, from oncological disorders to metabolic diseases.
In conclusion, (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid (CAS No. 871125-82-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable candidate for further development into therapeutic agents. As research continues to uncover new applications and refine synthetic strategies, this compound is poised to play a crucial role in addressing unmet medical needs.
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